molecular formula C12H5Cl3O2 B13773354 1,3,6-Trichlorodibenzo-p-dioxin CAS No. 82291-33-6

1,3,6-Trichlorodibenzo-p-dioxin

Cat. No.: B13773354
CAS No.: 82291-33-6
M. Wt: 287.5 g/mol
InChI Key: LNPVMVSAUXUGHH-UHFFFAOYSA-N
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Description

1,3,6-Trichlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, belonging to the class of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and toxicity. This compound is one of the 75 chlorinated congeners of dibenzo-p-dioxin, characterized by the presence of three chlorine atoms attached to the dioxin skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6-Trichlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorination of dibenzo-p-dioxin. The chlorination process typically involves the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzo-p-dioxin molecule .

Industrial Production Methods

Industrial production of this compound often occurs as an unintentional by-product during the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing organic materials. These processes lead to the formation of various chlorinated dioxins, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trichlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include hydroxylated, methoxylated, and less chlorinated derivatives of this compound .

Scientific Research Applications

1,3,6-Trichlorodibenzo-p-dioxin has several scientific research applications, including:

Mechanism of Action

The toxic effects of 1,3,6-Trichlorodibenzo-p-dioxin are primarily mediated through its binding to the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds. This interaction can result in various biochemical and toxic effects, including disruption of cellular processes and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,6-Trichlorodibenzo-p-dioxin include other chlorinated dibenzo-p-dioxins, such as:

Uniqueness

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. The position of chlorine atoms affects the compound’s stability, toxicity, and susceptibility to biodegradation. Compared to other congeners, this compound may exhibit different environmental persistence and biological effects .

Properties

IUPAC Name

1,3,6-trichlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)17-11-7(14)2-1-3-9(11)16-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPVMVSAUXUGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231667
Record name 1,3,6-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-33-6
Record name 1,3,6-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6-Trichlorodibenzo-p-dioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3,6-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
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